5-Bromo-2-chloronicotinamide
Description
Historical Context and Initial Academic Interest in Nicotinamide (B372718) Derivatives
The scientific journey into nicotinamide and its derivatives began with the discovery of nicotinamide adenine (B156593) dinucleotide (NAD+) in the early 20th century. Nicotinamide, also known as vitamin B3, is a fundamental component of NAD+ and plays a crucial role in cellular metabolism and energy production. mdpi.comresearchgate.net For many years, research primarily focused on the biological functions of nicotinamide and its role in preventing diseases like pellagra. mdpi.com Over time, scientific interest expanded to include the synthesis and investigation of various nicotinamide derivatives for a range of biological applications, including potential antimicrobial, antifungal, and anti-inflammatory properties. researchgate.netrsc.org
Rationale for Current Research Focus on Halogenated Nicotinamides
The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. acs.org Halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov In the context of nicotinamides, halogenation of the pyridine (B92270) ring has been a key area of exploration. nih.govchemrxiv.org The presence of halogens can create unique electronic and steric environments, leading to compounds with enhanced or novel therapeutic potential. nih.govchemrxiv.org This has driven the current research focus on halogenated nicotinamides as valuable intermediates and potential drug candidates.
Overview of Major Research Areas Investigated for 5-Bromo-2-chloronicotinamide
This compound serves as a crucial building block in organic synthesis. Its di-halogenated structure allows for selective chemical modifications, making it a valuable precursor for creating a diverse array of more complex molecules. bldpharm.com Research applications for this compound span several key areas:
Pharmaceutical Synthesis: It is utilized as an intermediate in the development of new therapeutic agents. nbinno.comsmolecule.com The reactivity of the chloro and bromo substituents allows for the introduction of various functional groups to generate novel compounds with potential applications in treating a range of diseases.
Agrochemical Research: Similar to its role in pharmaceuticals, this compound and its parent acid are used in the synthesis of new agrochemicals, such as fungicides and herbicides. nbinno.comchemimpex.com
Material Science: The unique electronic properties of halogenated pyridines suggest potential applications in the development of new materials. alfa-chemical.com
Significance of this compound within Pharmaceutical and Chemical Sciences
The significance of this compound lies in its versatility as a synthetic intermediate. nbinno.com The differential reactivity of the C-Cl and C-Br bonds allows for sequential and regioselective reactions, providing a powerful tool for chemists to construct complex molecular architectures. This capability is highly valuable in drug discovery and development, where the systematic modification of a lead compound is often necessary to optimize its efficacy and safety profile. nih.govchemrxiv.org Furthermore, the study of such halogenated heterocycles contributes to a deeper understanding of structure-activity relationships and the role of halogen bonding in molecular recognition. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 75291-85-9 | bldpharm.comchemuniverse.com |
| Molecular Formula | C6H4BrClN2O | chemuniverse.comcymitquimica.com |
| Molecular Weight | 235.47 g/mol | chemuniverse.com |
| Appearance | Solid | cymitquimica.com |
| Purity | ≥95% | chemuniverse.comcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUOTGWWIKJNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504939 | |
| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75291-85-9 | |
| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 5 Bromo 2 Chloronicotinamide
Established Synthetic Routes for 5-Bromo-2-chloronicotinamide Production
The conventional synthesis of this compound typically relies on multi-step sequences starting from readily available precursors. These methods prioritize yield and purity through controlled, sequential reactions.
Multi-Step Synthesis Pathways
A common and well-documented method for the preparation of this compound involves a two-step process starting from 5-bromo-2-chloronicotinic acid. This process first converts the carboxylic acid to a more reactive acid chloride, which is then subjected to amidation.
A specific protocol involves the reaction of 5-bromo-2-chloronicotinic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the intermediate 5-bromo-2-chloronicotinoyl chloride. echemi.comuark.edu This acid chloride is a key intermediate that is highly susceptible to nucleophilic attack. The subsequent reaction of this freshly prepared acid chloride with an ammonia (B1221849) source, such as methanolic ammonia, at low temperatures yields the desired this compound. echemi.com A detailed example of this synthesis is presented in the table below.
Interactive Data Table: Multi-Step Synthesis of this compound echemi.com
| Step | Starting Material | Reagents | Solvent | Temperature | Product | Yield |
| 1 | 5-Bromo-2-chloronicotinic acid | Oxalyl chloride, DMF (catalyst) | Dichloromethane (B109758) (DCM) | Room Temperature | 5-Bromo-2-chloronicotinoyl chloride | Not Isolated |
| 2 | 5-Bromo-2-chloronicotinoyl chloride | 7N Methanolic ammonia | Dichloromethane (DCM) | -10°C to Room Temperature | This compound | 82% |
One-Pot Reaction Schemes
While multi-step syntheses are reliable, one-pot reactions are gaining traction as they offer increased efficiency by reducing the number of work-up and purification steps, saving time, and minimizing solvent waste. nih.govthieme.de In the context of this compound synthesis, a one-pot approach would ideally combine the activation of the carboxylic acid and the subsequent amidation in a single reaction vessel.
Although a specific one-pot synthesis for this compound is not extensively documented in the literature, the principles of such a reaction can be inferred from similar transformations. nih.govrsc.org Such a process could involve the in-situ formation of the acid chloride or another activated species, followed by the immediate introduction of an ammonia source. The development of such a streamlined process is a key area of interest for improving the efficiency of its production.
Precursor Identification and Optimization
The primary precursor for the most direct synthesis of this compound is 5-bromo-2-chloronicotinic acid. echemi.comnbinno.com The availability and synthesis of this precursor are therefore critical. There are several established methods for the synthesis of 5-bromo-2-chloronicotinic acid itself.
One common method involves the bromination of 2-chloronicotinic acid. nbinno.com Another synthetic route starts from 5-bromo-2-hydroxynicotinic acid, which is then converted to the chloro-derivative using a chlorinating agent like thionyl chloride. nbinno.com The optimization of these precursor syntheses, for instance, through the use of continuous flow reactors in industrial settings, is crucial for ensuring a reliable and cost-effective supply for the subsequent production of this compound. nbinno.com
Table of Precursors for this compound Synthesis
| Precursor | Synthetic Route to Precursor | Reference |
| 5-Bromo-2-chloronicotinic acid | Bromination of 2-chloronicotinic acid | nbinno.com |
| 5-Bromo-2-chloronicotinic acid | Chlorination of 5-bromo-2-hydroxynicotinic acid | nbinno.comgoogle.com |
| 2-Chloronicotinic acid | - | nbinno.com |
| 5-Bromo-2-hydroxynicotinic acid | Halogenation of 2-hydroxynicotinic acid | google.com |
Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, research is being directed towards the development of greener synthetic methods for this compound and its analogues. These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.
Catalytic Methods Development
Catalytic methods offer a promising avenue for the green synthesis of amides, as they can reduce the need for stoichiometric activating agents and often proceed under milder conditions. While specific catalytic methods for the direct amidation of 5-bromo-2-chloronicotinic acid are still emerging, research into related reactions provides valuable insights. For instance, enzyme-catalyzed hydrolysis of 2-chloronicotinamide (B82574) to 2-chloronicotinic acid has been reported, suggesting the potential for biocatalytic approaches in the reverse, synthetic direction. researchgate.net Furthermore, transition metal-catalyzed C-H amidation reactions are being developed for the synthesis of various amides and sulfonamides, which could potentially be adapted for the production of this compound. thieme.de
Solvent-Free and Microwave-Assisted Syntheses
Solvent-free reaction conditions and microwave-assisted synthesis are two key techniques in green chemistry that are applicable to the synthesis of nicotinamide (B372718) derivatives.
Solvent-free synthesis , often employing mechanochemistry (e.g., ball milling), eliminates the need for potentially harmful organic solvents, thereby reducing waste and environmental impact. rsc.orgresearchgate.netrsc.org The synthesis of co-crystals of nicotinamide with other active pharmaceutical ingredients using solvent-free mechanochemical methods has been successfully demonstrated, highlighting the potential of this technique for solid-state reactions involving nicotinamide derivatives. rsc.orgresearchgate.netrsc.org
Atom Economy and Sustainability Considerations
The synthesis of this compound, while not extensively detailed in dedicated green chemistry literature, can be analyzed through common synthetic pathways to evaluate its environmental footprint. A plausible and frequently employed route involves a multi-step process typically starting from 2-chloronicotinic acid. This process can be assessed using green chemistry metrics like atom economy and the E-factor (Environmental Factor). thermofishersci.in
A hypothetical, yet chemically sound, two-step synthesis would be:
Bromination: Electrophilic bromination of 2-chloronicotinic acid at the 5-position. This reaction is often carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a strong acid medium like sulfuric acid.
Amidation: Conversion of the resulting 5-bromo-2-chloronicotinic acid into the final amide. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (NH₃).
Atom Economy Analysis: Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. primescholars.comstudypulse.au
Sustainability Considerations: Beyond atom economy, other factors impact the sustainability of this synthesis:
Solvents: Many of the reactions involved use chlorinated solvents (like dichloromethane) or polar aprotic solvents (like DMF), which pose environmental and health risks. google.com
Reagents: The use of strong acids (H₂SO₄) and corrosive halogenating agents (SOCl₂, Br₂) is common. google.com These require careful handling and generate acidic and halogenated waste streams that need neutralization and specialized disposal.
E-Factor: The E-factor, which is the ratio of the mass of waste to the mass of product, is likely to be high for a multi-step synthesis of a fine chemical or pharmaceutical intermediate like this. researchgate.net Industries with high E-factors, such as the pharmaceutical sector, generate significant amounts of waste per kilogram of product. primescholars.com
Efforts to create more sustainable pathways could involve using catalytic bromination methods, exploring one-pot procedures to reduce intermediate isolation steps and solvent waste, or employing biocatalysis, which operates under milder conditions. researchgate.netgoogle.com
Functional Group Transformations and Chemical Modifications of this compound
This compound possesses three distinct functional sites amenable to chemical modification: the amide nitrogen, the chloro substituent, and the bromo substituent. This multifunctionality makes it a valuable scaffold for generating diverse chemical libraries.
Amide Nitrogen Functionalization
The primary amide group (-CONH₂) is a key site for derivatization, most commonly through N-arylation or N-alkylation.
N-Arylation: A prominent method for functionalizing the amide is through its reaction with various substituted anilines. This is typically achieved by first converting 5-bromo-2-chloronicotinic acid to its more reactive acyl chloride, which then readily reacts with an aniline (B41778) to form the corresponding N-aryl nicotinamide. Research has demonstrated the synthesis of a series of N-(substitutedphenyl)-5-bromo-2-chloronicotinamides with excellent yields (typically >80%).
Another advanced strategy involves copper-catalyzed N-arylation reactions. These methods can directly couple the amide nitrogen with aryl partners, often under milder conditions than traditional methods. organic-chemistry.org For instance, copper-catalyzed domino reactions have been reported for related N-(2-bromophenyl)-2-chloronicotinamide systems, where an intermolecular N-arylation occurs. rsc.org This highlights the potential for similar transformations on the unsubstituted amide of this compound.
| N-Substituent | Resulting Compound Class | Synthetic Method Reference |
|---|---|---|
| Substituted Phenyl Group | N-Aryl Nicotinamides | Reaction of acyl chloride with anilines |
| Benzyl Group | N-Benzyl Nicotinamides | Copper-catalyzed O-heteroarylation-Smiles rearrangement cascade rsc.org |
| Aryl Boronic Acids | N-Aryl Nicotinamides | Potential Copper-catalyzed N-arylation mdpi.comnih.gov |
Pyridine (B92270) Ring Substituent Modifications
The two halogen substituents on the pyridine ring exhibit differential reactivity, allowing for selective functionalization.
Substitution of the 2-Chloro Group: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) because it is ortho to the ring nitrogen. The electron-withdrawing nitrogen atom stabilizes the intermediate Meisenheimer complex formed during the reaction. thermofishersci.in This allows the chlorine to be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiols, to introduce new functional groups at this position. This reactivity is significantly higher than that of a chlorine on a simple benzene (B151609) ring. thermofishersci.in
Cross-Coupling of the 5-Bromo Group: The bromine atom at the C5 position is an excellent handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to form a new carbon-carbon bond between the pyridine ring and an organoboron compound (like an arylboronic acid), is particularly common. smolecule.comtcichemicals.com This reaction is highly versatile and allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. researchgate.netuzh.ch The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent. rsc.orgsmolecule.com
This differential reactivity allows for a sequential and controlled modification of the pyridine scaffold. For instance, a Suzuki coupling could be performed at the C5-Br position, followed by a nucleophilic substitution at the C2-Cl position, enabling the synthesis of complex, highly substituted pyridine derivatives.
| Position | Substituent | Primary Reaction Type | Typical Reagents | Reference |
|---|---|---|---|---|
| C2 | -Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | thermofishersci.in |
| C5 | -Br | Palladium-Catalyzed Cross-Coupling | Arylboronic acids (Suzuki) | smolecule.comuzh.ch |
Preparation of Prodrugs and Bioconjugates
The structure of this compound makes it a candidate for derivatization into prodrugs or for use in bioconjugation, although specific examples in the literature are sparse.
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The amide group of this compound is a prime site for creating prodrugs. For instance, the amide nitrogen could be functionalized with a promoiety that is designed to be cleaved by enzymes in vivo. A patent for related sulfonamide compounds mentions the synthesis of a prodrug, indicating the feasibility of this approach within this chemical class. epo.org
Bioconjugation involves linking a molecule to a larger biomolecule, such as a protein or a nucleic acid. The halogenated pyridine ring can serve as a reactive handle for such conjugation. For example, the use of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a halopyrimidine, as an exogenous marker for DNA synthesis is a well-established form of bioconjugation. nih.gov While a different heterocyclic system, it demonstrates the principle of using halogenated heterocycles as labels or anchors in biological systems. Reagents for bioconjugation, such as those used in click chemistry, could potentially be attached to the this compound scaffold following one of the functionalization reactions described previously. fluorochem.co.uk
Stereoselective Synthesis and Chiral Resolution Techniques
This compound itself is an achiral molecule. However, it can be used as a starting material to synthesize chiral derivatives, which are often essential for developing selective therapeutic agents. Chirality can be introduced by reacting the molecule with a chiral reagent or by using a stereoselective catalyst.
Synthesis of Chiral Derivatives: A common strategy to create chiral derivatives is to react a functional group on the scaffold with a readily available, enantiomerically pure molecule. For example, the 5-bromo-2-chloronicotinoyl chloride intermediate could be reacted with a chiral amine or alcohol. This would result in the formation of a pair of diastereomers, which, unlike enantiomers, have different physical properties and can often be separated using standard techniques like column chromatography or crystallization.
Chiral Resolution: If a synthesis results in a racemic mixture (a 1:1 mixture of enantiomers) of a this compound derivative, the enantiomers must be separated in a process called chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for this purpose. mdpi.com The racemic mixture is passed through a column containing a chiral material that interacts differently with each enantiomer, causing them to elute at different times and allowing for their separation. The successful separation of enantiomers for a related 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide has been reported, underscoring the applicability of these techniques to derivatives of this scaffold. smolecule.com
Biocatalytic methods, which use enzymes to perform stereoselective transformations, also represent a green and efficient approach to obtaining chiral molecules and are increasingly applied in the synthesis of complex pharmaceutical intermediates. rsc.org
Advanced Structural Characterization and Conformational Analysis of 5 Bromo 2 Chloronicotinamide
X-ray Crystallography of 5-Bromo-2-chloronicotinamide and its Co-crystals
Detailed X-ray crystallographic data for this compound, including its single-crystal structure, has not been found in a comprehensive search of publicly accessible scientific literature and crystallographic databases. Research into the crystal structures of related dihalonicotinic acids, which are precursors, has been undertaken. dtic.mil These studies underscore the general challenges in obtaining single crystals of suitable size and quality for X-ray diffraction analysis. dtic.mil
Crystal Packing and Intermolecular Interactions
Without a solved crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. For related dihalonicotinamides, it is anticipated that hydrogen bonding would be a significant factor in their solid-state arrangement. dtic.mil Studies on N-phenyl derivatives of this compound have been conducted, though their crystal structures, which would be influenced by the additional phenyl group, are not detailed in the available literature.
Polymorphism and Solid-State Forms
The potential for polymorphism in dihalonicotinamides has been noted as a possibility that could present challenges in crystallographic studies. dtic.mil However, specific research into the existence and characterization of different polymorphic forms of this compound has not been reported. The identification of polymorphs would require techniques such as powder X-ray diffraction and differential scanning calorimetry on samples prepared under various crystallization conditions.
Hydrates and Solvates Structural Analysis
There is no specific information available in the surveyed literature regarding the formation or structural analysis of hydrates or solvates of this compound. The formation of such species is dependent on the crystallization solvent and conditions. A patent for related compounds mentions the potential for solvates and hydrates, but does not provide specific data for this compound.
Solution-State Conformation and Dynamics of this compound
The solution-state behavior of this compound has received some attention, primarily in the context of its use in further chemical synthesis.
Advanced NMR Spectroscopic Studies for Conformational Elucidation
While proton NMR spectra for N-phenyl derivatives of this compound have been recorded in deuterated dimethyl sulfoxide (B87167) and were found to be consistent with their expected structures, detailed conformational studies using advanced NMR techniques (such as NOESY, ROESY, or variable temperature NMR) for the parent compound, this compound, are not described in the available literature. Such studies would be invaluable for understanding the rotational dynamics around the C-C and C-N bonds of the amide group in solution.
Circular Dichroism Spectroscopy for Chiral Species
This compound is an achiral molecule and therefore does not exhibit a circular dichroism (CD) spectrum. However, CD spectroscopy would be a relevant technique for studying chiral derivatives of this compound. For instance, research on chiral N-(1-phenylethyl) derivatives of a related sulfonamide has utilized electronic circular dichroism to investigate their stereostructures. This highlights a potential application of the technique within this class of compounds should chiral variants of this compound be synthesized.
Vibrational Spectroscopy for Hydrogen Bonding and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful non-destructive method for investigating molecular structure. thermofisher.com These methods probe the vibrational modes of molecules, which are sensitive to the chemical environment, including the presence and nature of intermolecular forces such as hydrogen bonds. gammadata.se In the solid state, the amide group of this compound is expected to participate in hydrogen bonding, which significantly influences its crystal packing and physical properties.
FTIR and Raman spectroscopy are complementary techniques. thermofisher.com FTIR measures the absorption of infrared light by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com A key distinction is that polar bonds with strong dipole moment changes during vibration (like C=O) typically yield strong FTIR signals, whereas non-polar or symmetric bonds (like C-C) are often more prominent in Raman spectra. labmanager.com
For this compound, the most informative regions in the vibrational spectra are those corresponding to the amide functional group, as these are directly involved in hydrogen bonding. The N-H stretching vibrations, typically found in the 3100-3500 cm⁻¹ range, are particularly sensitive. In the absence of hydrogen bonding (e.g., in a dilute solution of a non-polar solvent), free N-H stretching gives rise to sharp bands. In the solid state, the formation of N-H···O hydrogen bonds causes these bands to broaden and shift to lower wavenumbers.
Similarly, the amide I band, which is primarily due to the C=O stretching vibration, is a sensitive probe of hydrogen bonding. This band typically appears in the 1630–1695 cm⁻¹ region. A study on a nicotinamide-oxalic acid salt demonstrated that involvement of the carbonyl oxygen in hydrogen bonding leads to a downward shift in the observed C=O stretching frequency compared to the calculated value for a free molecule. frontiersin.org This shift confirms the presence and strength of the intermolecular hydrogen bond. frontiersin.org
The analysis of both FTIR and Raman spectra, often aided by computational calculations, allows for a comprehensive assignment of the vibrational modes and a detailed understanding of the intermolecular interactions governing the supramolecular structure of this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Effect of Hydrogen Bonding |
|---|---|---|---|
| Amide (N-H) | N-H Stretch | 3100 - 3500 | Broadening and shift to lower frequency |
| Amide (C=O) | Amide I (C=O Stretch) | 1630 - 1695 | Shift to lower frequency |
| Amide (C-N, N-H) | Amide II (N-H Bend, C-N Stretch) | 1510 - 1580 | Shift to higher frequency |
| Pyridine (B92270) Ring | Ring Vibrations | 1400 - 1600 | Minor shifts due to electronic effects |
| Aryl Halide (C-Cl) | C-Cl Stretch | 600 - 800 | Generally insensitive |
| Aryl Halide (C-Br) | C-Br Stretch | 500 - 600 | Generally insensitive |
Computational Structural Validation and Conformational Landscape Mapping
Computational chemistry provides indispensable tools for validating experimental findings and exploring molecular properties that may be difficult to measure directly. acs.org Techniques such as quantum chemical calculations and molecular dynamics simulations offer a window into the molecule's preferred geometry, stability, and dynamic behavior.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the ground-state molecular geometry of molecules with a high degree of accuracy. arxiv.orgnih.gov These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, yielding optimized bond lengths, bond angles, and dihedral angles. storion.runsf.gov
For this compound, DFT calculations would begin by constructing an initial 3D structure. The geometry is then optimized by finding the minimum on the potential energy surface. This process provides a detailed picture of the molecule's intrinsic structure in the gas phase, free from intermolecular influences. Studies on related molecules like nicotinamide (B372718) have shown excellent agreement between DFT-calculated geometries and those determined experimentally by X-ray diffraction, with only minor deviations. frontiersin.org
Furthermore, DFT calculations are crucial for interpreting vibrational spectra. Once the geometry is optimized, a frequency calculation can be performed. nih.gov This produces a theoretical spectrum whose vibrational modes can be matched to the experimental peaks from FTIR and Raman analysis, allowing for definitive band assignments. frontiersin.org This combined experimental and theoretical approach provides a robust characterization of the molecule's structure.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | C-C (Ring-Amide) | ~1.51 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C(Ring)-C(Amide)-N | ~118° |
| Dihedral Angle | N-C(Ring)-C(Amide)-O | ~150-180° (describes amide planarity relative to ring) |
Note: The values in Table 2 are representative for a substituted nicotinamide structure and are for illustrative purposes. Actual calculated values for this compound would require a specific DFT computation.
While quantum chemical calculations provide a static, minimum-energy structure, molecules are dynamic entities that exhibit conformational flexibility. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into this dynamic behavior. tandfonline.comopenpharmaceuticalsciencesjournal.com An MD simulation numerically solves Newton's equations of motion for a system of atoms, governed by a force field that describes the potential energy of the system.
For this compound, an MD simulation could be used to map its conformational landscape. A key point of flexibility in this molecule is the rotation around the C-C bond connecting the pyridine ring to the carboxamide group. The simulation would reveal the energy barriers associated with this rotation and the relative populations of different conformers (e.g., where the amide group is planar or twisted relative to the ring).
MD simulations are particularly useful for studying molecules in a condensed phase (e.g., in a solvent or in a crystal lattice). By simulating a system containing multiple molecules, one can observe the formation, breaking, and persistence of intermolecular hydrogen bonds. nih.gov This allows for the characterization of the stability of hydrogen-bonded dimers or larger aggregates in solution or the solid state. Analysis of the simulation trajectory can provide information on the average lifetime of these interactions and the preferred orientation of molecules with respect to one another, offering a dynamic picture that complements the static view from crystallography and DFT. claremont.edu
Biological Activities and Pharmacological Investigations of 5 Bromo 2 Chloronicotinamide
Cellular Responses and Signaling Pathway Perturbations
Intracellular Signaling Cascade Modulation
There is currently no specific information available in peer-reviewed scientific literature detailing the effects of 5-Bromo-2-chloronicotinamide on intracellular signaling cascades. Research on structurally similar compounds suggests that derivatives of bromo-chloro-functionalized aromatic structures can influence pathways such as MAPKs and NF-κB, which are crucial in cellular responses to external stimuli. For instance, a related but distinct compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the activation of MAPKs and NF-κB in microglial cells. nih.gov However, direct evidence of this compound engaging with these or other signaling pathways is not available.
Anti-microbial and Anti-parasitic Activities
General studies on nicotinamide (B372718) derivatives have indicated a potential for antimicrobial activity. smolecule.com However, specific and detailed investigations into the anti-microbial and anti-parasitic effects of this compound are not well-documented.
The precise mechanisms by which this compound may inhibit bacterial growth have not been elucidated in the available scientific literature. Studies on its isomer, 2-Bromo-5-chloronicotinamide, suggest that the mode of action may involve the disruption of bacterial cell wall synthesis and the inhibition of key metabolic enzymes. bldpharm.com Another related compound, 5-bromo-5-nitro-1,3-dioxane (B1667936) (bronidox), is understood to function by oxidizing essential protein thiols, which leads to the inhibition of enzyme activity and a subsequent halt in microbial growth. medchemexpress.comnih.gov Without direct research, it remains unknown if this compound shares these or other mechanisms of bacterial inhibition.
Limited data suggests that this compound possesses some level of anti-fungal activity. One study noted its efficacy against the fungus Botrytis cinerea, which causes grey mould disease in many plant species. cymitquimica.com The half maximal effective concentration (EC50) was reported in comparison to another fungicidal agent, as detailed in the table below.
| Compound | Target Organism | Reported Efficacy (EC50) |
| This compound | Botrytis cinerea | 1.81 mg·L−1 |
| Procymidone (Reference) | Botrytis cinerea | 1.06 mg·L−1 |
This table presents comparative antifungal data from a specific study. cymitquimica.com
There is no available research or data regarding the anti-protozoal efficacy of this compound. Studies on other novel synthetic compounds are ongoing in the search for new anti-parasitic agents. nih.govmdpi.com
There are no studies available that investigate microbial resistance mechanisms specifically to this compound. The development of resistance is a critical area of study for antimicrobial compounds, involving genetic mutations in the target pathogen that can lead to reduced efficacy of a drug over time. mdpi.com
Anti-inflammatory and Immunomodulatory Effects
While some nicotinamide derivatives have been noted for their potential anti-inflammatory properties, specific research into the anti-inflammatory and immunomodulatory effects of this compound is not present in the available literature. smolecule.com Investigations into other complex halogenated molecules have shown anti-inflammatory activity by inhibiting pro-inflammatory mediators, but this cannot be directly attributed to this compound. nih.gov
No specific data exists on the modulation of cytokine production by this compound. Cytokines are signaling proteins that play a crucial role in regulating immune and inflammatory responses. The ability of a compound to modulate the production of specific cytokines, such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), is a key indicator of its anti-inflammatory potential. google.complos.org Research on other compounds has demonstrated clear modulatory effects on cytokine release in response to inflammatory stimuli, but similar studies have not been performed or reported for this compound. nih.gov
Immune Cell Activation and Differentiation Studies
There is no available scientific literature detailing the effects of this compound on the activation or differentiation of immune cells such as T-cells, B-cells, macrophages, or other immunocytes. Consequently, no data tables can be generated on this topic.
Neuropharmacological Investigations
Similarly, the neuropharmacological profile of this compound has not been characterized in the available scientific literature.
Neurotransmitter System Interactions
No studies were found that investigate the interaction of this compound with any neurotransmitter systems, including but not limited to cholinergic, dopaminergic, serotonergic, or GABAergic systems. Therefore, no data on receptor binding affinities, functional assay results, or effects on neurotransmitter metabolism and reuptake can be presented.
Effects on Neuronal Excitability and Synaptic Plasticity
There is a lack of research on the effects of this compound on neuronal excitability, such as its influence on ion channels or membrane potential. Furthermore, no studies have been published regarding its potential role in modulating synaptic plasticity phenomena like long-term potentiation (LTP) or long-term depression (LTD).
The absence of scientific data on the biological activities of this compound prevents a detailed discussion as per the requested outline. This compound appears to be primarily available as a chemical intermediate for organic synthesis, and its pharmacological properties have not been a subject of published research. Further investigation would be required to elucidate any potential immunological or neuropharmacological effects.
Mechanistic Elucidation of 5 Bromo 2 Chloronicotinamide at Molecular and Cellular Levels
Target Identification and Validation Methodologies
The identification of cellular targets for a small molecule like 5-Bromo-2-chloronicotinamide is a critical step in understanding its biological effects. Standard methodologies are employed for this purpose, although specific studies involving this compound are not readily found.
Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful technique for identifying protein binding partners of a small molecule. nih.govbrjac.com.brfrontiersin.org This method involves immobilizing the compound of interest on a solid support to "pull down" interacting proteins from cell lysates. Subsequent analysis by mass spectrometry identifies these proteins. nih.gov Another related method is thermal proteome profiling (TPP) or proteome-wide thermal shift assays, which can identify protein targets by observing changes in protein thermal stability upon compound binding in living cells or cell lysates. nih.govelifesciences.org While these methods are robust for target discovery, there are no published studies found that apply them to this compound.
Genetic screening is another effective strategy for identifying the targets of a compound. singerinstruments.com This can involve techniques like Haploinsufficiency Profiling (HIP), where a collection of heterozygous deletion mutants is screened for increased sensitivity to the compound. singerinstruments.com Such an approach can point to the gene product that is the likely target. However, no reports of genetic screens to identify the molecular targets of this compound are currently available.
High-throughput screening (HTS) allows for the rapid, automated testing of large libraries of compounds against specific biological targets. nih.govbmglabtech.comevotec.com Conversely, HTS can also be used to screen a compound against a panel of potential targets to identify its mechanism of action. These screens can be biochemical, using purified enzymes or receptors, or cell-based, measuring a phenotypic response. nih.govresearchgate.net While HTS is a standard industry practice, specific HTS campaigns to identify novel targets for this compound have not been detailed in the available literature.
Detailed Mechanism of Action Pathways
Once a target is identified, further studies are necessary to elucidate the precise mechanism of interaction and its downstream cellular consequences.
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein target. researchgate.netjocpr.com For example, docking studies have been performed on derivatives of 5-bromoindole, which shares a bromo-substituted aromatic system, to predict their binding to EGFR tyrosine kinase. researchgate.net Similarly, derivatives of 1,2,4-triazole (B32235) have been analyzed via docking to understand their interaction with COX-1 and COX-2 enzymes. csfarmacie.cz Such in silico analyses for this compound would require a validated biological target, which has not yet been publicly identified.
If the target of this compound were an enzyme, enzyme kinetic studies would be essential to characterize the nature of its inhibition (e.g., competitive, non-competitive, uncompetitive). These studies involve measuring the rate of the enzymatic reaction at varying concentrations of the substrate and the inhibitor. For instance, kinetic studies on various nicotinamidases have been conducted to characterize their inhibition by nicotinaldehyde derivatives. nih.gov Such detailed kinetic analyses for this compound are contingent on the prior identification of a specific enzyme target and are not currently found in the literature.
Cellular Uptake and Intracellular Distribution Mechanisms
The entry of this compound into cells and its subsequent distribution are critical first steps for its biological activity. The specific mechanisms for this compound have not been empirically determined, but can be hypothesized based on the physicochemical properties of halogenated nicotinamides.
The cellular membrane is a lipid bilayer, and the lipophilicity of a compound is a key determinant of its ability to passively diffuse across this barrier. The presence of a bromine and a chlorine atom on the pyridine (B92270) ring of this compound is expected to increase its lipophilicity compared to the parent nicotinamide (B372718) molecule. This enhanced lipophilicity could facilitate its passage through the cell membrane via passive diffusion. Studies on other halogenated compounds have shown that halogenation can enhance membrane permeability. mdpi.com
In addition to passive diffusion, carrier-mediated transport is a possible mechanism. Nicotinamide and its derivatives are known to be taken up by specific transporters in some organisms. researchoutreach.org For instance, nicotinamide riboside transporters have been identified in yeast and bacteria. researchoutreach.org While a specific transporter for this compound has not been identified in mammalian cells, the possibility of its transport by existing solute carriers or organic anion/cation transporters cannot be ruled out, especially given its structural similarity to endogenous molecules.
Once inside the cell, the intracellular distribution of this compound would be influenced by its affinity for various organelles and macromolecules. Its halogenated nature could lead to interactions with intracellular proteins and lipid membranes. The distribution is also likely to be influenced by pH gradients between cellular compartments. The amide group could participate in hydrogen bonding, further influencing its localization within the cell. Without specific experimental data, the precise intracellular fate remains a matter of scientific conjecture based on the behavior of similar chemical entities.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. While specific SAR studies for this compound are limited, we can draw insights from research on other nicotinamide derivatives.
The biological activity of nicotinamide analogs is highly dependent on the nature and position of substituents on the pyridine ring. The bromine at the 5-position and the chlorine at the 2-position of this compound are expected to significantly modulate its electronic properties and steric profile, thereby affecting its interaction with biological targets.
Research on other nicotinamide derivatives has demonstrated that:
Hydrophobicity: Halogen substituents generally increase the hydrophobicity of a molecule. This can enhance binding to hydrophobic pockets within target proteins and improve membrane permeability. rsc.org
Electronic Effects: The electron-withdrawing nature of bromine and chlorine atoms can influence the reactivity of the pyridine ring and the amide group, potentially altering the strength of interactions with target enzymes or receptors. mdpi.com
Steric Factors: The size and position of substituents can create steric hindrance, which may either prevent or enhance binding to a target site. Di-substitution, for instance, has been shown in some cases to reduce binding efficiency compared to mono-substituted compounds. rsc.org
The following table, based on findings from related nicotinamide-thiadiazol hybrids, illustrates the impact of different substituents on cytotoxic activity, providing a conceptual framework for understanding the potential role of the bromo and chloro groups in this compound. rsc.org
| Compound Analogue | Substituent(s) | Position(s) | Relative Cytotoxic Activity |
| Analogue 1 | -Cl | 2- (ortho) | High |
| Analogue 2 | -Cl | 4- (para) | Moderate |
| Analogue 3 | -CH3 | 3- (meta) | High |
| Analogue 4 | -CH3 | 4- (para) | Moderate |
| Analogue 5 | -CH3, -CH3 | 3,4- (di-substituted) | Low |
| Analogue 6 | -NO2 | 4- (para) | Low |
This table is illustrative and based on data from related but different compounds to demonstrate SAR principles.
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The planarity of the pyridine ring and the rotational freedom of the carboxamide group are key conformational features of nicotinamide derivatives. The presence of substituents can influence the preferred conformation and, consequently, the biological activity.
For this compound, the substituents at the 2 and 5 positions may influence the orientation of the carboxamide group relative to the pyridine ring. This orientation is often critical for fitting into the active site of an enzyme. acs.org Studies on other substituted nicotinamides have shown that the conformation of the carboxamide group can be a determining factor for enzyme binding. acs.org The specific conformational requirements for the biological activity of this compound would depend on the topology of its specific molecular target(s), which are yet to be fully elucidated.
Metabolomic and Lipidomic Profiling in Response to this compound
Metabolomic and lipidomic profiling are powerful tools to understand the global biochemical changes induced by a compound. In the absence of direct studies on this compound, we can hypothesize potential metabolic perturbations based on the known metabolism of related compounds.
Upon cellular uptake, this compound would likely enter metabolic pathways that process xenobiotics and related endogenous molecules. The metabolism of other brominated aromatic compounds often involves oxidative dehalogenation and conjugation reactions. nih.gov
Potential metabolic alterations could include:
Phase I Metabolism: Cytochrome P450 enzymes could hydroxylate the pyridine ring, leading to the formation of more polar metabolites that are easier to excrete. The bromine and chlorine atoms may also be subject to reductive or oxidative dehalogenation.
Phase II Metabolism: The resulting metabolites could be conjugated with endogenous molecules such as glucuronic acid or glutathione (B108866) to further increase their water solubility and facilitate elimination.
Perturbation of Nicotinamide Metabolism: As a nicotinamide derivative, this compound could potentially interfere with the nicotinamide salvage pathway, which is crucial for the biosynthesis of NAD+. This could have widespread effects on cellular redox reactions and energy metabolism. google.com
A hypothetical metabolic pathway might involve the initial hydroxylation of the pyridine ring, followed by conjugation. The table below outlines potential metabolites based on general metabolic pathways for halogenated aromatic compounds.
| Potential Metabolite | Potential Metabolic Reaction |
| Hydroxylated this compound | Cytochrome P450-mediated oxidation |
| Dehalogenated nicotinamide derivative | Reductive or oxidative dehalogenation |
| Glucuronide conjugate | UDP-glucuronosyltransferase activity |
| Glutathione conjugate | Glutathione S-transferase activity |
This table presents hypothetical metabolites and is not based on direct experimental evidence for this compound.
Alterations in cellular metabolism, particularly in pathways involving NAD+, can have significant downstream effects on lipid metabolism. NAD+ is a critical cofactor for many enzymes involved in fatty acid synthesis and oxidation.
If this compound were to disrupt NAD+ homeostasis, it could lead to:
Altered Fatty Acid Metabolism: A decrease in the NAD+/NADH ratio could inhibit fatty acid oxidation and promote fatty acid synthesis.
Changes in Membrane Lipid Composition: Perturbations in the building blocks of lipids could lead to changes in the composition of cellular membranes, affecting their fluidity and the function of membrane-bound proteins.
Disruption of Lipid Signaling: The levels of signaling lipids, such as diacylglycerol and ceramides, could be altered, impacting cellular signaling cascades that control processes like cell growth, proliferation, and apoptosis.
Further research, including targeted metabolomic and lipidomic studies, is necessary to validate these hypotheses and to fully understand the metabolic and lipidomic consequences of exposure to this compound.
Medicinal Chemistry and Structure Activity Relationship Sar Studies of 5 Bromo 2 Chloronicotinamide and Its Analogues
Design Principles for 5-Bromo-2-chloronicotinamide Analogues
The design of analogues based on the this compound scaffold leverages several core principles in medicinal chemistry aimed at discovering novel compounds with improved therapeutic profiles. These strategies involve systematically altering the lead molecule to enhance biological activity, selectivity, and pharmacokinetic properties.
Bioisosteric Replacements
Bioisosteric replacement is a fundamental strategy in drug design where an atom or a group of atoms in a parent compound is exchanged for another with similar physical or chemical properties to create a new molecule with comparable or improved biological activity. researchgate.net This technique can be used to modify activity, attenuate toxicity, or alter the pharmacokinetics of a lead compound. researchgate.net
In the context of nicotinamide (B372718) and its analogues, bioisosterism has been explored to replace key functional groups. For instance, in a class of nicotinamide-based CXCR1/CXCR2 antagonists, the carboxylate moiety was identified as a key functional group. Researchers explored bioisosteric replacements for this group, finding that substituting it with a tetrazole or a boronic acid moiety led to significant increases in activity. nih.gov The tetrazole derivative showed a nearly 10-fold increase in potency compared to the original carboxylate compound. nih.gov Similarly, replacing a phenol (B47542) group with bioisosteres like indazole was explored in the optimization of other kinase inhibitors, which retained some potency. nih.gov These examples demonstrate the principle of replacing functional groups to improve biological properties, a strategy directly applicable to modifying the carboxamide group of this compound.
Classic bioisosteric replacements often involve interchanges between atoms or groups such as fluorine and hydrogen, or chloro and bromo groups. nih.gov Such substitutions can influence the electronic properties and metabolic stability of the molecule. u-tokyo.ac.jp For example, the substitution of hydrogen with fluorine is a common tactic, as fluorine's inductive effect can alter a compound's interaction with its biological target and its metabolic fate. u-tokyo.ac.jp
| Parent Functional Group | Bioisosteric Replacement | Observed Outcome in Analogues | Reference |
|---|---|---|---|
| Carboxylate (-COOH) | Tetrazole | ~10-fold increase in potency | nih.gov |
| Carboxylate (-COOH) | Boronic Acid (-B(OH)2) | Potent inhibition of target | nih.gov |
| Phenol (-OH) | Indazole | Potency was retained | nih.gov |
| Hydrogen (-H) | Fluorine (-F) | Alters electronic effects and metabolic stability | u-tokyo.ac.jp |
Scaffold Hopping Strategies
Scaffold hopping, or lead hopping, is a drug design strategy that aims to discover structurally novel compounds by modifying the central core structure (scaffold) of a known active molecule while retaining its biological activity. researchgate.netnih.gov This approach is widely used to improve physicochemical and pharmacokinetic properties, enhance potency, and generate new intellectual property. researchgate.net
Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) is a method for identifying lead compounds by screening libraries of small chemical fragments (typically with molecular weights around 200 Da). acs.org These fragments may bind weakly to the biological target, but they serve as efficient starting points that can be chemically "grown" or combined to produce a lead with much higher affinity. acs.org
This approach was successfully used to discover novel inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. A fragment screen using two-dimensional NMR identified a phenylpyridazinone fragment with a weak binding affinity (Ki = 160 μM) to the BRD4 bromodomain. acs.org Guided by X-ray crystallography, this initial fragment hit was optimized through structure-activity relationship (SAR) studies. acs.org This process led to the development of potent pyridone and macrocyclic pyridone inhibitors with single-digit nanomolar potency in both biochemical and cellular assays. acs.org This demonstrates how a small fragment, which could conceptually be related to a part of the this compound structure (e.g., the pyridine (B92270) carboxamide portion), can be elaborated into a highly potent and complex molecule.
Optimization of Biological Activity through Chemical Modification
Once a lead compound like this compound is identified, its biological activity is further optimized through systematic chemical modifications. The primary goals are to enhance its potency and selectivity towards the intended biological target and to improve its pharmacokinetic profile to ensure it can reach the target in the body effectively.
Enhancing Potency and Selectivity
The potency and selectivity of a lead compound can be fine-tuned by adding, removing, or modifying functional groups on the scaffold. The halogen atoms and the carboxamide group on the this compound scaffold are key points for such modifications.
The introduction of a bromine atom at the 5-position of a pyridine ring has been shown to significantly enhance binding affinity. In a study on adenosine (B11128) A3 receptor antagonists, adding a bromine group to the 5-position of a 2-pyridinyl moiety resulted in a compound with improved affinity. nih.gov Molecular dynamics simulations suggested that the bromine atom inserts deep into the receptor's orthosteric pocket, highlighting the importance of this substitution. nih.gov Similarly, in the development of dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptor antagonists, the introduction of a bromine atom at the 5-position of a nicotinamide derivative enhanced the affinity for the D2 receptor. researchgate.net
Structure-activity relationship (SAR) studies on direct analogues, such as N-(arylmethoxy)-2-chloronicotinamides developed as herbicides, provide further insight. The biological activity was highly dependent on the substitution pattern of the arylmethoxy group. For example, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed excellent herbicidal activity against Lemna paucicostata (duckweed), with an IC50 value of 7.8 μM. sci-hub.box In contrast, other substitutions resulted in significantly lower activity, demonstrating that specific modifications are crucial for potency. sci-hub.box
| Compound | Substitution on Benzyl Ring | Herbicidal Activity (IC50, μM) vs. L. paucicostata |
|---|---|---|
| 5d | 2,4-dichloro | >100 |
| 5f | 3,4-dichloro | 7.8 |
| Clomazone (Commercial Herbicide) | N/A | 125 |
| Propanil (Commercial Herbicide) | N/A | 2 |
Selectivity is also critical. In the development of PKMYT1 kinase inhibitors, replacing a pyrrole (B145914) amine with a chlorine atom resulted in a dramatic loss of potency, indicating a strict structural requirement at that position for effective binding. nih.gov This underscores the importance of carefully selecting modifications to achieve selective inhibition of the desired target over other related proteins.
Modulating Pharmacokinetic Properties
Modulating pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is essential for converting a potent inhibitor into a viable drug candidate. Chemical modifications play a key role in this optimization process.
A common strategy to improve solubility and permeability is to introduce basic centers into a molecule. However, this can have unintended consequences. In the development of ERK5 inhibitors, appending a basic center to heteroaromatic amide substituents did produce nanomolar inhibitors, but these analogues suffered from high efflux ratios in Caco-2 permeability assays, which translated to low oral bioavailability in vivo. acs.org This illustrates a common challenge in drug design where improvements in potency can negatively impact pharmacokinetics.
Reducing Off-Target Interactions
In the realm of medicinal chemistry, achieving selectivity for a desired biological target while minimizing interactions with other proteins, known as off-target effects, is a paramount challenge. For derivatives of this compound, strategies to reduce off-target interactions are centered on meticulous structure-activity relationship (SAR) studies. The primary goal is to modify the core scaffold to enhance binding affinity and specificity for the intended target, thereby reducing the likelihood of binding to unintended proteins.
Key strategies involve the targeted modification of the pyridine ring and its substituents. The bromine atom at the C5 position and the chlorine atom at the C2 position are not merely passive structural elements; they are reactive handles that can be replaced with a variety of functional groups through cross-coupling reactions. These modifications can profoundly influence the compound's electronic and steric properties, which in turn dictate its binding profile. For instance, replacing the halogen atoms with moieties that can form specific hydrogen bonds or hydrophobic interactions within the target's binding pocket can significantly increase selectivity.
Another critical area for modification is the carboxamide group at the C3 position. Altering the substituents on the amide nitrogen can modulate the compound's solubility, cell permeability, and interaction with the target protein. SAR studies for related N-phenyl nicotinamides have shown that substitutions at the 4-position of the phenyl group are crucial for potency. acs.org By systematically synthesizing and testing analogues with diverse substituents at these positions, medicinal chemists can build a comprehensive understanding of the structural requirements for potent and selective activity. This iterative process allows for the fine-tuning of the molecule to optimize its interaction with the target and diminish its affinity for off-target proteins, leading to a safer and more effective therapeutic agent.
Table 1: Hypothetical SAR Data for Analogues to Reduce Off-Target Activity This table illustrates how modifications to a core scaffold can influence target selectivity. Data is hypothetical and for illustrative purposes.
| Compound ID | R1 (at C2) | R2 (at C5) | R3 (Amide) | Target IC₅₀ (nM) | Off-Target A IC₅₀ (nM) | Selectivity Index (Off-Target/Target) |
|---|---|---|---|---|---|---|
| Lead-01 | -Cl | -Br | -H | 50 | 150 | 3 |
| Analog-A1 | -CH₃ | -Br | -H | 45 | 800 | 17.8 |
| Analog-A2 | -OCH₃ | -Br | -H | 120 | >10,000 | >83 |
| Analog-B1 | -Cl | -Phenyl | -H | 25 | 200 | 8 |
| Analog-B2 | -Cl | -Cyclopropyl | -H | 30 | 1,500 | 50 |
| Analog-C1 | -Cl | -Br | -Methyl | 60 | 300 | 5 |
| Analog-C2 | -Cl | -Br | -(4-Fluorophenyl) | 15 | 3,000 | 200 |
Lead Optimization Strategies and Preclinical Development
Hit-to-Lead Progression
The journey from an initial "hit"—a compound showing desired biological activity in a high-throughput screen—to a "lead" compound suitable for further development is a critical phase in drug discovery known as hit-to-lead (H2L). axxam.comoncodesign-services.com This process involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and drug-like properties of the initial hit. sygnaturediscovery.com A scaffold like this compound can emerge as a key intermediate during the optimization of a hit series.
For example, a phenotypic screen might identify a pyridine carboxamide as a promising anti-tubercular agent. asm.org The initial hit may have moderate potency and suboptimal physicochemical properties. The H2L process would then commence, using the hit's structure as a starting point. Medicinal chemists would synthesize a small, focused library of analogues to establish an initial structure-activity relationship (SAR). upmbiomedicals.com
The this compound scaffold is particularly well-suited for this stage. Its halogenated sites at C2 and C5 are ideal for rapid diversification using established chemical reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the exploration of various substituents. The amide at C3 provides another vector for modification. Early H2L efforts would focus on confirming the SAR and systematically tweaking the structure to enhance target engagement while beginning to address potential liabilities such as poor solubility or metabolic instability. The goal is to transform a promising but imperfect hit into a lead series with a clear development path. sygnaturediscovery.com
Lead Series Characterization
Once a lead series is identified through the H2L process, it undergoes extensive characterization to build a robust data package for preclinical evaluation. This phase, often called lead optimization, aims to select a single clinical candidate by finding the optimal balance of potency, selectivity, pharmacokinetics (PK), and safety. upmbiomedicals.com For a lead series derived from the this compound scaffold, this involves a multi-parameter optimization process.
The SAR established during H2L is expanded to refine the molecule's properties. For instance, in the optimization of imidazo[1,2-a]pyridine (B132010) amides as anti-tuberculosis agents, it was found that the linearity and lipophilicity of the amine portion were critical for improving both in vitro and in vivo efficacy and the PK profile. acs.org Similarly, for a this compound-based series, chemists would systematically explore how different substituents impact not just potency but also absorption, distribution, metabolism, and excretion (ADME) properties.
Key in vitro assays during lead characterization include assessing metabolic stability in liver microsomes, determining solubility, measuring plasma protein binding, and evaluating potential for off-target activity against a panel of common antitargets (e.g., hERG, CYP450 enzymes). Promising compounds are then advanced to in vivo pharmacokinetic studies in animal models to assess properties like oral bioavailability and half-life. This comprehensive characterization ensures that the selected preclinical candidate has the highest probability of success in clinical trials. upmbiomedicals.com
Table 2: Illustrative Lead Series Characterization Data This table shows a hypothetical characterization of a lead series derived from a common scaffold. Data is for illustrative purposes.
| Compound ID | MW | clogP | Aqueous Solubility (µM) | Microsomal Stability (% remaining @ 1 hr) | Target IC₅₀ (nM) | In Vivo Half-life (h) |
|---|---|---|---|---|---|---|
| Lead-A | 350.1 | 3.5 | 5 | 15% | 45 | 0.8 |
| Lead-B | 364.2 | 3.2 | 25 | 45% | 30 | 2.5 |
| Lead-C | 378.2 | 2.9 | 80 | 75% | 20 | 6.2 |
| Lead-D | 392.3 | 3.8 | 12 | 60% | 15 | 4.1 |
Combinatorial Chemistry and Library Synthesis Based on this compound Scaffold
Parallel Synthesis Methodologies
Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large numbers of compounds for screening. nih.gov This methodology involves subjecting a common intermediate to a series of reactions in a parallel fashion, with each reaction vessel containing a different building block. The this compound scaffold is an exemplary starting point for such synthetic campaigns due to its multiple, orthogonally reactive sites.
The amenability of pyridine-based scaffolds to solution-phase parallel synthesis allows for the rapid and reliable screening of a high number of analogues. sci-hub.se A typical strategy would involve a multi-well plate format. The this compound core would be dispensed into each well. Then, a different boronic acid or ester could be added to each well in a column to react with the C5-bromo position via a Suzuki coupling. Subsequently, a different amine could be added to each well in a row to react with the C2-chloro position via a Buchwald-Hartwig amination. This matrix approach allows for the creation of a library where every possible combination of the selected building blocks is synthesized. The resulting library of related but distinct compounds can then be screened to explore the SAR around the core scaffold comprehensively and efficiently. acs.org
Table 3: Scheme for Parallel Library Synthesis This table illustrates a parallel synthesis approach using the this compound scaffold.
| Building Block B (Boronic Acids for C5) | |||
|---|---|---|---|
| B1: Phenylboronic acid | B2: Thiophen-2-ylboronic acid | B3: Cyclopropylboronic acid | |
| Building Block A (Amines for C2) | A1 + B1 → Product A1B1 | A1 + B2 → Product A1B2 | A1 + B3 → Product A1B3 |
| A1: Morpholine | |||
| A2: Piperidine | A2 + B1 → Product A2B1 | A2 + B2 → Product A2B2 | A2 + B3 → Product A2B3 |
| A3: Aniline (B41778) | A3 + B1 → Product A3B1 | A3 + B2 → Product A3B2 | A3 + B3 → Product A3B3 |
Diversity-Oriented Synthesis
While parallel synthesis is excellent for exploring the SAR around a given scaffold (appendage diversity), Diversity-Oriented Synthesis (DOS) aims to create collections of compounds with high degrees of structural or skeletal diversity. cam.ac.ukrsc.org Instead of making many variations on a single core structure, DOS employs branching reaction pathways to transform a common starting material into a variety of fundamentally different molecular skeletons. mdpi.com This approach is powerful for exploring novel areas of chemical space and identifying compounds that can modulate difficult biological targets. acs.org
The this compound scaffold can serve as a pluripotent substrate in a DOS campaign. The pyridine core and its reactive halogen and amide groups can be manipulated to generate significant skeletal diversity. For example, one reaction pathway might involve an intramolecular cyclization between a substituent introduced at the C2 position and the amide nitrogen at C3, forming a fused bicyclic system. A different set of reagents could promote a ring-rearrangement or expansion reaction, transforming the six-membered pyridine ring into a seven-membered ring or another heterocyclic system.
These strategies, often referred to as substrate-based or reagent-based diversification, use the pre-encoded reactivity of the scaffold to "fold" into vastly different three-dimensional shapes. cam.ac.uk By applying several distinct reaction cascades to the this compound starting material, a library of compounds with diverse and complex scaffolds can be generated, increasing the probability of discovering novel biological activity. frontiersin.org
Computational and Theoretical Studies on 5 Bromo 2 Chloronicotinamide
Quantum Chemical Calculations
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the quantum chemical calculations of 5-bromo-2-chloronicotinamide. Therefore, detailed information on its electronic structure, reactivity, and predicted spectroscopic properties from a computational standpoint is not available in the public domain.
Electronic Structure and Reactivity Descriptors
No published research was identified that specifically details the electronic structure of this compound. Consequently, data regarding its molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and molecular electrostatic potential (MEP) are not available.
Similarly, the calculation and analysis of global reactivity descriptors, which are often derived from the energies of the frontier molecular orbitals, have not been reported for this compound. These descriptors would typically include:
Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Electronegativity (χ): The power of an atom or a group of atoms to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.
Without dedicated quantum chemical calculations, a data table for these properties cannot be constructed.
Spectroscopic Property Prediction
There are no available computational studies that predict the spectroscopic properties of this compound. Theoretical predictions of spectra, such as Infrared (IR) and UV-Vis, are commonly performed using methods like Density Functional Theory (DFT). These calculations help in the assignment of experimental spectral bands to specific molecular vibrations or electronic transitions. However, such theoretical data for this compound has not been reported in the literature.
Molecular Docking and Ligand-Protein Interaction Simulations
No molecular docking or ligand-protein interaction simulations specifically involving this compound have been published in the scientific literature. Such studies are crucial for predicting the binding orientation of a molecule within the active site of a target protein and for estimating its binding affinity.
Binding Mode Predictions for Target Proteins
There is no information available regarding the prediction of binding modes of this compound with any specific biological target proteins. Molecular docking studies that would provide insights into the plausible conformations and intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) with a protein receptor have not been performed or reported for this compound.
Free Energy Calculations of Binding
In the absence of molecular docking studies, no subsequent free energy calculations of binding for this compound have been conducted. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are typically used to estimate the binding free energy of a ligand-protein complex, but these require an initial docked pose.
Molecular Dynamics Simulations
No molecular dynamics (MD) simulations of this compound, either in a solvated state or in complex with a biological macromolecule, have been reported in the scientific literature. MD simulations are instrumental in understanding the dynamic behavior of a molecule over time and for assessing the stability of ligand-protein complexes. The lack of such studies means that the conformational flexibility and dynamic interactions of this compound remain computationally unexplored.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies aimed at establishing a correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.
While a specific QSAR model for a series of compounds centered around this compound has not been detailed in the available literature, the methodology for developing such a model is well-defined. A QSAR study would involve a dataset of nicotinamide (B372718) derivatives with experimentally determined biological activities. For each molecule, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape, volume).
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be employed to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model is assessed through internal and external validation techniques. A robust QSAR model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.
The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study of nicotinamide derivatives:
| Descriptor | Description |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |
| Number of Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms. |
| Number of Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms with lone pairs of electrons. |
| Dipole Moment | A measure of the polarity of the molecule. |
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
A pharmacophore model for a series of active nicotinamide analogs could be generated based on the structures of the most active compounds. This model would represent a 3D map of the key interaction points required for binding to the biological target. For this compound, a pharmacophore model would likely highlight the hydrogen bonding capabilities of the amide group, the aromatic nature of the pyridine (B92270) ring, and the specific steric and electronic contributions of the bromo and chloro substituents.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that fit the model and are therefore likely to be active. This approach accelerates the discovery of new lead compounds. The key structural features identified through pharmacophore modeling provide a clear rationale for the design of new derivatives of this compound with potentially improved activity.
Analytical Research Methodologies for 5 Bromo 2 Chloronicotinamide in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are the cornerstone for the analysis of 5-bromo-2-chloronicotinamide, providing powerful separation of the target analyte from a multitude of other components present in complex samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
HPLC, particularly in its reverse-phase (RP-HPLC) configuration, is well-suited for the analysis of polar to moderately nonpolar compounds like this compound. ijariie.com The separation is typically achieved on a C18 column, where a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol, is used for elution. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance. epo.org
For more volatile derivatives of the compound, or for its analysis following a derivatization step to increase volatility, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can be employed. This technique offers excellent resolution and sensitivity. For instance, related dihalonicotinic acids have been successfully analyzed by converting them into their corresponding methyl esters prior to GC-MS analysis. uark.edu
Developing a robust analytical method for this compound in biological samples (e.g., plasma, serum, urine) involves a systematic optimization of chromatographic conditions to achieve the desired sensitivity, specificity, and efficiency. ijariie.com The validation of the developed method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability. nih.gov
The initial phase of method development focuses on selecting the appropriate column and mobile phase composition. ijariie.com For RP-HPLC, a C18 column is a common starting point. nih.govresearchgate.net The mobile phase, typically a gradient elution of aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and acetonitrile, is optimized to achieve a good peak shape and adequate retention time for this compound, while ensuring separation from endogenous matrix components. nih.gov
Validation encompasses several key parameters:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: Establishing a linear relationship between the concentration of the analyte and the instrumental response.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Instrument | HPLC with DAD or UV-Vis Detector | Provides sensitivity and selectivity for UV-absorbing compounds. epo.org |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. researchgate.net |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution. |
| Elution Mode | Gradient | Allows for efficient separation of the analyte from matrix interferences. nih.gov |
| Flow Rate | 1.0 mL/min | Typical flow rate for standard bore columns. nih.gov |
| Column Temp. | 30 °C | Ensures reproducible retention times. nih.gov |
| Detection λ | ~260-270 nm | Wavelength of maximum absorbance for similar nicotinamide (B372718) structures. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological system. Chromatographic techniques coupled with mass spectrometry (LC-MS or GC-MS) are central to these studies. nih.govmpg.de
In the context of this compound, metabolic profiling studies would track the parent compound and its potential metabolites in biological samples over time. This involves comparing the metabolic profiles of treated samples with control samples. mpg.de The high resolution and mass accuracy of modern mass spectrometers, such as Fourier-transform mass spectrometry (FTMS), enable the detection of a vast number of molecular features. nih.gov
The workflow for a metabolic profiling study would include:
Sample Preparation: Extraction of metabolites from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent like acetonitrile to precipitate proteins. nih.gov
LC-MS/GC-MS Analysis: Separation of the extracted metabolites using chromatography and detection by mass spectrometry.
Data Processing: Alignment of chromatograms, peak detection, and integration.
Statistical Analysis: Multivariate statistical methods (e.g., Principal Component Analysis) are used to identify features that are significantly altered following exposure to the compound.
Metabolite Identification: Putative identification of metabolites is based on accurate mass, fragmentation patterns (MS/MS), and comparison with databases or authentic standards.
Potential metabolic transformations of this compound that could be investigated include hydrolysis of the amide group to form 5-bromo-2-chloronicotinic acid, or various conjugation reactions.
Spectroscopic Techniques for Detection and Characterization in Complex Systems
Spectroscopic methods provide valuable information on the structure of this compound and its interactions with other molecules. UV-Visible, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful.
UV-Vis and fluorescence spectroscopy are highly effective for studying the binding of small molecules to macromolecules, such as proteins. sciforschenonline.org These techniques can provide insights into binding mechanisms, binding constants, and conformational changes in the protein upon ligand binding.
The interaction of this compound with proteins like serum albumin can be monitored by observing changes in the UV-Vis absorption spectrum. sciforschenonline.org The formation of a compound-protein complex can alter the microenvironment of the protein's chromophores (tryptophan, tyrosine) and the compound itself, leading to shifts in the absorption maxima (λmax) and changes in absorbance intensity. sciforschenonline.orgresearchgate.net
Fluorescence spectroscopy offers even greater sensitivity. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon the binding of a ligand like this compound. sciforschenonline.org By analyzing the extent of fluorescence quenching at different compound concentrations, one can determine the binding affinity and the number of binding sites. The mechanism of quenching (static or dynamic) can also be elucidated, providing further details about the interaction. sciforschenonline.org
Table 2: Hypothetical Spectroscopic Data for Interaction Analysis of this compound with a Model Protein
| Technique | Parameter | Observation | Interpretation |
| UV-Vis Absorption | λmax Shift of Protein | Red shift (bathochromic) upon addition of compound | Change in the polarity of the microenvironment around the protein's chromophores, indicating interaction. sciforschenonline.org |
| Fluorescence | Emission Intensity | Decrease in fluorescence intensity with increasing compound concentration | Quenching of intrinsic protein fluorescence due to binding of the compound. sciforschenonline.org |
| Fluorescence | Stern-Volmer Analysis | Linear plot, with quenching constant decreasing with increasing temperature | Static quenching mechanism, indicating the formation of a ground-state complex. sciforschenonline.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and highly reproducible technique for metabolomics, providing detailed structural information and quantification of metabolites without the need for chromatographic separation. nih.govnih.gov ¹H NMR is particularly useful for obtaining a snapshot of the most abundant metabolites in a biological sample.
For tracking this compound in a complex mixture like serum or plasma, specific sample preparation techniques may be required to remove broad signals from macromolecules like proteins and lipids, which can obscure the signals from low-molecular-weight metabolites. nih.gov Methods like ultrafiltration or the use of NMR pulse sequences such as the Carr-Purcell-Meiboom-Gill (CPMG) are commonly employed. nih.gov
The ¹H NMR spectrum of this compound would contain characteristic signals from its aromatic protons. By identifying these unique signals in the spectrum of a biological sample, the presence of the compound can be confirmed. chemicalbook.com Quantification can be achieved by integrating the area of a specific, well-resolved peak and comparing it to the signal of a known concentration of an internal standard. This approach allows for the simultaneous tracking of the parent compound and any metabolites that have unique NMR signatures. nih.gov
Electrophoretic Methods for Separation and Analysis of Related Species
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer an alternative or complementary approach to chromatography for the separation of charged species. CE provides high separation efficiency, short analysis times, and requires minimal sample and reagent volumes.
This technique would be particularly useful for the analysis of this compound and its potential ionic metabolites or degradation products. For instance, the primary hydrolysis product, 5-bromo-2-chloronicotinic acid, would exist as an anion at neutral or basic pH and would be readily separated from the neutral parent compound by CE.
In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. A small plug of the sample is injected, and a high voltage is applied across the capillary. Ions migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation. Detection is often performed by on-capillary UV-Vis absorbance. The development of a CE method would involve optimizing parameters such as the pH and concentration of the BGE, the applied voltage, and the capillary temperature to achieve the desired separation of this compound from its related ionic species.
Biosensor Development for Real-Time Detection and Monitoring
The rapid and sensitive detection of this compound in complex matrices, such as environmental samples or in process monitoring, necessitates the development of advanced analytical tools. Biosensors offer a compelling alternative to traditional chromatographic methods by providing real-time or near-real-time data, high sensitivity, and portability. nih.govacs.org The development of biosensors for small molecules like this compound hinges on the successful integration of a highly specific recognition element with a sensitive transducer that converts the binding event into a measurable signal. acs.orgmdpi.com
While specific biosensors for this compound are not extensively documented in current literature, established methodologies for similar nicotinamide derivatives and other small molecules provide a strong foundation for their prospective development. Key strategies include the use of molecularly imprinted polymers, nucleic acid aptamers, and various optical and electrochemical transduction techniques. mdpi.comnih.govmdpi.com
Molecularly Imprinted Polymer (MIP)-Based Biosensors
Molecularly Imprinted Polymers (MIPs) are synthetic receptors engineered to recognize a specific target molecule. nih.gov The process involves polymerizing functional monomers around a template molecule (in this case, this compound). Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. These tailored recognition sites provide high selectivity, a crucial feature for analysis in complex samples. nih.govresearchgate.net
For this compound, an electrochemical sensor could be fabricated by electropolymerizing a monomer, such as pyrrole (B145914) or o-phenylenediamine, on a glassy carbon electrode in the presence of the target compound. rsc.orgspkx.net.cn The binding of this compound to the MIP can be detected by monitoring changes in the electrochemical properties of a redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple. researchgate.netrsc.org The presence of the analyte in the imprinted cavities restricts the diffusion of the probe to the electrode surface, causing a measurable change in the electrochemical signal (e.g., a decrease in peak current). rsc.org Research on MIP-based sensors for nicotinamide has demonstrated the viability of this approach, achieving low detection limits and showing excellent recognition capabilities compared to structurally similar molecules. researchgate.netrsc.org
Table 1: Hypothetical Performance Characteristics of a MIP-Based Electrochemical Sensor for this compound
| Parameter | Projected Performance | Basis for Projection |
| Detection Principle | Electrochemical (Amperometric/Voltammetric) | Based on established MIP sensors for nicotinamide. rsc.orgspkx.net.cn |
| Recognition Element | Molecularly Imprinted Polymer (MIP) | MIPs offer high selectivity for small target molecules. nih.gov |
| Template Molecule | This compound | The target analyte itself is used to create specific binding sites. nih.gov |
| Linear Range | 0.1 µM - 10 mM | Adapted from reported linear ranges for nicotinamide MIP sensors. researchgate.netrsc.org |
| Limit of Detection | ~0.1 µM | Based on performance of similar MIP electrochemical sensors. rsc.org |
| Selectivity | High against other nicotinamide analogs | A key advantage of the molecular imprinting technique. nih.govrsc.org |
| Response Time | < 5 minutes | Typical for electrochemical MIP sensors. |
Aptamer-Based Biosensors (Aptasensors)
Aptamers are short, single-stranded DNA or RNA molecules (or peptides) that can fold into specific three-dimensional structures to bind with high affinity and specificity to a target analyte, including small molecules. mdpi.comrsc.org The development of an "aptasensor" for this compound would first involve an in vitro selection process, such as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), to isolate aptamers that specifically recognize the compound.
Once a high-affinity aptamer is identified, it can be integrated into various sensor platforms. mdpi.com
Electrochemical Aptasensors: In one common configuration, a redox-active molecule (e.g., methylene (B1212753) blue or a ferrocene (B1249389) derivative) is attached to one end of the aptamer, which is immobilized on a gold electrode via a thiol group at the other end. nih.gov In the absence of the target, the aptamer is flexible, allowing the redox molecule to approach the electrode surface and facilitate electron transfer. Upon binding to this compound, the aptamer undergoes a conformational change to a more rigid structure, which moves the redox tag away from the electrode surface. nih.gov This change in distance results in a decrease in the electrochemical signal, which can be correlated to the analyte concentration. nih.gov This structure-switching mechanism allows for reagentless and real-time detection. nih.gov
Optical Aptasensors: Aptamers can also be used in optical detection systems like those based on Surface Plasmon Resonance (SPR). mdpi.commdpi.com In a label-free SPR aptasensor, the aptamer is immobilized on the sensor surface. The binding of this compound to the aptamer causes a change in the local refractive index at the sensor surface, which is detected as a shift in the SPR angle. mdpi.comnih.gov While challenging for small molecules due to the small change in mass upon binding, this approach offers real-time monitoring of the binding event. nih.govmdpi.com
Table 2: Projected Performance Characteristics of an Electrochemical Aptasensor for this compound
| Parameter | Projected Performance | Basis for Projection |
| Detection Principle | Electrochemical (Structure-Switching) | A well-established mechanism for aptamer-based sensors. nih.gov |
| Recognition Element | DNA or RNA Aptamer | Aptamers can be selected for high affinity to small molecules. mdpi.comrsc.org |
| Transduction | Change in electron transfer rate of a redox tag. | Based on conformational changes upon target binding. nih.gov |
| Linear Range | High nM to low µM range | Typical for small-molecule electrochemical aptasensors. nih.govresearchgate.net |
| Limit of Detection | ~1-10 nM | High sensitivity is a feature of aptamer-based sensors. researchgate.net |
| Selectivity | High (determined by SELEX process) | Aptamers can discriminate between closely related structures. researchgate.net |
| Real-Time Capability | Yes | Binding is reversible, allowing for continuous monitoring. nih.gov |
Emerging Research Applications and Future Directions for 5 Bromo 2 Chloronicotinamide
Role in Material Science and Supramolecular Chemistry
The specific arrangement of atoms and functional groups in 5-Bromo-2-chloronicotinamide makes it a promising candidate for the rational design of new solid-state materials. The presence of hydrogen bond donors and acceptors, along with halogen atoms, allows for the formation of predictable and robust intermolecular interactions, which are the foundation of supramolecular chemistry and crystal engineering.
Crystal Engineering and Co-crystallization
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, built from molecular or ionic components. mistrasafechem.se A key aspect of this field is understanding the intermolecular forces that guide the assembly of molecules into a crystalline lattice. Research into compounds structurally related to this compound has highlighted the importance of hydrogen bonding in determining their crystal structures. dtic.mil The ability to form co-crystals—crystalline structures composed of two or more different molecules in a specific stoichiometric ratio—is a significant area of investigation. nih.govresearchgate.net Co-crystallization can modify the physicochemical properties of a substance without altering its covalent structure. nih.gov
In this context, this compound serves as an important precursor. For instance, it can be derived from its corresponding acid, N-phenyl-5-bromo-2-chloronicotinic acid, which has been used to synthesize a series of thirty new N-phenylnicotinamides. uark.edu Researchers have studied these derivatives to understand how different substituents on the phenyl ring influence hydrogen bonding tendencies and other structural effects. uark.edu By analyzing the infrared spectra of these compounds, specific absorption frequencies for the carbonyl group and amide proton can be identified, providing insight into the strength and nature of the intermolecular hydrogen bonds. uark.edu This knowledge is crucial for designing co-crystals with tailored properties.
Below is a table of data from studies on N-(Substituted phenyl)-5-bromo-2-chloronicotinamide derivatives, showcasing how molecular modifications affect key spectral features related to intermolecular interactions. uark.edu
Table 1: Infrared Spectral Data for N-(Substituted phenyl)-5-bromo-2-chloronicotinamide Derivatives This interactive table details the infrared absorption frequencies for various derivatives, which are indicative of the hydrogen bonding within their crystal structures.
| Substituent on Phenyl Ring | Carbonyl (C=O) Absorption (cm⁻¹) | Amide (N-H) Absorption (cm⁻¹) |
|---|---|---|
| 4-methoxy | 1648 | 3287 |
| 4-methyl | 1646 | 3290 |
| 3-methyl | 1645 | 3280 |
| H (unsubstituted) | 1645 | 3290 |
| 4-chloro | 1648 | 3295 |
| 4-bromo | 1650 | 3295 |
| 3-chloro | 1648 | 3280 |
Data sourced from a study on the synthesis and spectral analysis of N-phenylnicotinamides. uark.edu
Self-Assembly Properties
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The functional groups on this compound make it a prime candidate for forming such supramolecular assemblies. Research on related nicotinamide (B372718) compounds has shown that dipole-dipole interactions can drive the self-assembly process. researchgate.net The presence of both electron-withdrawing (bromo and chloro) and hydrogen-bonding (amide) groups in this compound suggests it could participate in complex self-assembly pathways, leading to the formation of well-defined nanostructures, gels, or liquid crystals. These properties are highly sought after for applications in electronics, sensing, and nanotechnology.
Potential as a Research Tool in Biological Systems
Beyond material science, the structure of this compound makes it a valuable scaffold for creating sophisticated tools for biological research. Its ability to be chemically modified allows for the attachment of reporter groups or photoreactive moieties.
Chemical Probes for Target Validation
Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native environment. Halogenated heterocyclic compounds are a common feature in many biologically active molecules and approved drugs. Derivatives of nicotinamide, in particular, play roles in critical biochemical pathways. smolecule.com Research on the structurally similar compound 2-Bromo-5-chloronicotinamide has indicated potential antibacterial and antibiofilm activities, suggesting that it interacts with specific biological targets. smolecule.com
Given this precedent, this compound could be used as a starting point to develop chemical probes for identifying and validating new drug targets. By systematically modifying its structure and observing the effects on biological systems, researchers can elucidate the function of specific proteins and pathways.
Photoaffinity Labels and Imaging Agents
Photoaffinity labeling is a powerful technique used in drug discovery to identify the direct binding partners of a bioactive molecule. nih.gov This method involves a ligand that, upon exposure to light, forms a covalent bond with its specific receptor protein, allowing for subsequent identification and analysis. nih.gov The core structure of this compound is suitable for conversion into a photoaffinity label by incorporating a photoreactive group. Such a tool would be invaluable for deconvoluting the mechanism of action of new therapeutic agents based on the nicotinamide scaffold.
Furthermore, advancements in molecular imaging rely on probes that can visualize biological processes in real-time. nih.gov Small molecules like this compound can be conjugated to imaging agents or incorporated into larger polymeric systems designed for this purpose. nih.gov This could enable non-invasive tracking of the compound's distribution and interaction with its targets within a living system.
Development of Advanced Delivery Systems
For any compound to be effective as a therapeutic agent or research tool, its delivery to the target site must be controlled and efficient. Advanced delivery systems, such as polymeric matrices or nanoparticles, are designed to protect the active molecule, control its release over time, and target it to specific cells or tissues. nih.govgoogleapis.com
While specific delivery systems for this compound have not yet been detailed in the literature, its development for biological applications would likely necessitate such technologies. For example, if used as a component in a potential therapeutic, encapsulating it within a polymeric system could prolong its concentration within the desired therapeutic window. nih.gov The principles of creating such systems are well-established, often involving the fabrication of hydrogels, microcapsules, or nanoparticles from biocompatible polymers. nih.gov Future research will likely focus on formulating this compound into these advanced platforms to maximize its potential efficacy and utility.
Nanocarrier Encapsulation for Targeted Delivery
Nanocarrier-based systems are a significant area of research for improving the therapeutic efficacy of various compounds by enabling targeted delivery and enhancing bioavailability. epo.orgresearchgate.net These systems can encapsulate therapeutic agents, protecting them from degradation and controlling their release. scbt.com
However, a review of available scientific literature does not yield specific studies on the encapsulation of this compound within nanocarriers for targeted delivery. Research in this area appears to be an unexplored avenue for this specific compound.
Polymer Conjugation and Sustained Release Systems
Polymer conjugation is a technique used to create systems for the sustained release of therapeutic agents, which can improve their stability and pharmacokinetic profiles. researchgate.net This involves covalently linking a compound to a polymer backbone.
There is currently no specific research available in published literature detailing the conjugation of this compound with polymers for the development of sustained release systems. This remains a potential area for future investigation.
Integration into Multi-component Therapeutic Strategies
The integration of compounds into multi-component therapeutic strategies often aims to achieve synergistic effects or to overcome drug resistance.
Synergy with Other Compounds in vitro
In vitro studies are essential for identifying synergistic relationships between compounds, where the combined effect is greater than the sum of their individual effects. For example, studies have demonstrated synergy between compounds like aspirin (B1665792) and 5-fluorouracil (B62378) in certain cancer cell lines. sci-hub.box
Despite the importance of such research, there are no specific in vitro studies documented in the accessible scientific literature that investigate the synergistic effects of this compound with other therapeutic compounds.
Combinatorial Approaches for Resistance Overcoming
Combinatorial therapy is a key strategy for overcoming therapeutic resistance in various diseases. This involves using multiple compounds that may target different pathways or mechanisms of resistance.
Specific research on the use of this compound in combinatorial approaches aimed at overcoming drug resistance has not been identified in the available literature. This represents another unexplored area of research for this compound.
Future Research Opportunities and Unexplored Areas
The primary role of this compound, based on current information, appears to be as a chemical intermediate or building block for the synthesis of more complex molecules. researchgate.net Its potential as a standalone therapeutic agent or as a key component in advanced drug delivery systems is not yet established in the literature.
Novel Biological Targets
The identification of novel biological targets is a critical first step in drug discovery. While related bromo- and chloro-substituted heterocyclic compounds have been investigated for various biological activities, the specific biological targets of this compound are not defined in the current body of scientific research. A study on related N-(arylmethoxy)-2-chloronicotinamides showed herbicidal activity, but this does not directly inform on the specific targets of the parent compound in a therapeutic context. Future research could focus on screening this compound against various biological targets to uncover potential therapeutic applications.
New Synthetic Methodologies
Emerging research in organic synthesis has led to the development of novel and efficient methodologies for the preparation of this compound and its derivatives. These methods often focus on improving yield, purity, and scalability, which are crucial for its application in further chemical synthesis and research.
A significant synthetic route involves the amidation of 5-bromo-2-chloronicotinic acid. In one established method, 5-bromo-2-chloronicotinic acid is first converted to its more reactive acid chloride derivative. This is typically achieved by treating the carboxylic acid with a chlorinating agent like oxalyl chloride in a suitable solvent such as dichloromethane (B109758) (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds with effervescence and, after a period of stirring, the resulting acid chloride solution is carefully added to a solution of ammonia (B1221849), such as 7N methanolic ammonia, at low temperatures to form the primary amide, this compound. echemi.com This process has been reported to produce the target compound in high yield (82%). echemi.com
This acid chloride intermediate is also versatile for creating a variety of N-substituted derivatives. For instance, reacting the freshly prepared acid chloride of 5-bromo-2-chloronicotinic acid with various substituted anilines in a chloroform (B151607) solution can produce a series of N-phenyl-5-bromo-2-chloronicotinamides. uark.edu These reactions are often heated and typically result in excellent yields, frequently exceeding 80%. uark.edu The purification of the resulting amide products generally involves washing with dilute acid to remove excess aniline (B41778), followed by recrystallization from a solvent system like aqueous ethanol. uark.edu
Another general approach mentioned in the literature is the direct halogenation of nicotinamide derivatives. smolecule.com This strategy involves the use of specific brominating and chlorinating reagents under controlled temperature and solvent conditions to introduce the halogen atoms onto the pyridine (B92270) ring of a nicotinamide precursor.
The table below summarizes a key synthetic methodology for preparing this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Key Steps | Yield | Reference |
|---|
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Bromo-2-chloronicotinic acid |
| N-phenyl-5-bromo-2-chloronicotinamide |
| Oxalyl chloride |
| Dichloromethane (DCM) |
| N,N-dimethylformamide (DMF) |
| Ammonia |
| Chloroform |
| Ethanol |
| Aniline |
Toxicological Research Perspectives on 5 Bromo 2 Chloronicotinamide
Mechanistic Toxicology Studies
Mechanistic toxicology aims to understand how a substance exerts its toxic effects at the molecular, biochemical, and cellular levels. For a compound like 5-Bromo-2-chloronicotinamide, this would involve a series of investigations to elucidate its interaction with biological systems.
Cellular Toxicity Pathways
Research in this area would focus on identifying the specific cellular pathways disrupted by this compound. Key areas of investigation would include its potential to induce oxidative stress, interfere with mitochondrial function, disrupt calcium homeostasis, or inhibit critical enzymatic activities. Such studies are fundamental to understanding the primary mechanisms of cytotoxicity. However, no studies specifically investigating these pathways for this compound have been identified in the current body of scientific literature.
Genotoxicity and Mutagenicity Mechanisms
Genotoxicity assessment is crucial for determining a chemical's potential to damage DNA, which can lead to mutations and potentially cancer. Standard assays, such as the Ames test (for gene mutations) and the in vitro micronucleus assay (for chromosomal damage), would be employed. These tests would clarify whether this compound or its metabolites can directly interact with DNA or interfere with the cellular machinery that controls genetic integrity. At present, there is no published data from such genotoxicity or mutagenicity studies for this specific compound.
Apoptotic and Necrotic Pathways Induction
Investigating the mode of cell death induced by a compound is a critical aspect of toxicological profiling. Studies would aim to determine whether this compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This is typically assessed using techniques like flow cytometry to measure markers of apoptosis (e.g., annexin (B1180172) V staining, caspase activation) and necrosis (e.g., propidium (B1200493) iodide uptake). The specific molecular pathways involved, such as the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, would also be a focus. As with other toxicological endpoints, there is a lack of specific research on the induction of apoptotic or necrotic pathways by this compound.
In Vitro Toxicological Models and Assays
Modern toxicology relies heavily on in vitro models to predict a substance's potential toxicity in humans, reducing the need for animal testing.
Cell Line-Based Cytotoxicity Assessments
The initial step in evaluating the toxicity of a compound like this compound would involve cytotoxicity screening in various human cell lines. These assays measure fundamental cellular parameters like cell viability, proliferation, and membrane integrity upon exposure to the compound. A variety of established cell lines, representing different organs (e.g., HepG2 for liver, A549 for lung, HEK293 for kidney), would typically be used to identify potential target organs of toxicity. While this is a standard toxicological practice, the results of such cytotoxicity assessments for this compound are not currently available in the public domain.
Organ-on-a-Chip and 3D Culture Models for Toxicity Prediction
Advanced in vitro models, such as organ-on-a-chip and 3D cell cultures, offer a more physiologically relevant environment for toxicity testing compared to traditional 2D cell cultures. These models can better mimic the complex cell-cell and cell-matrix interactions of human organs. Employing these technologies would provide more predictive data on the potential organ-specific toxicity of this compound. Research utilizing these sophisticated models to evaluate this specific compound has not yet been published.
Investigation of Off-Target Effects and Adverse Molecular Interactions
A comprehensive toxicological assessment of any compound includes the investigation of its potential to interact with biological molecules other than its intended target. Such off-target effects can lead to unforeseen adverse reactions.
Receptor De-activation or Unintended Binding
No research data is currently available that details the potential for this compound to bind to or deactivate any specific biological receptors in an unintended manner. Studies in this area would typically involve screening the compound against a panel of known receptors to identify any significant binding affinity. A patent mentioning the use of this compound as an intermediate in the synthesis of Tropomyosin-related kinase (Trk) inhibitors does not provide any data on the receptor binding profile of the intermediate itself. google.com
Enzyme Inhibition or Activation of Non-Target Enzymes
The potential for this compound to inhibit or activate enzymes that are not its intended pharmacological target is a critical area of toxicological study. Such interactions can disrupt normal metabolic pathways and cellular functions. At present, there are no specific studies published that document the inhibitory or activatory effects of this compound on a range of non-target enzymes. While a conference proceeding mentions the synthesis and enzyme inhibition screening of a series of compounds including a this compound derivative, no specific data on this compound itself is provided.
Metabolite-Mediated Toxicity
The biotransformation of a chemical compound within the body can sometimes lead to the formation of metabolites that are more toxic than the parent compound. Understanding the metabolic fate of a substance is therefore a key aspect of its toxicological evaluation.
Identification of Toxic Metabolites
There is no available research that has identified the metabolic pathways of this compound or characterized its potential metabolites. Consequently, there is no information regarding the potential toxicity of any such metabolites. A study on the analysis of dihalonicotinic acids mentions a derivative of this compound for analytical purposes but does not provide metabolic data for the parent compound. uark.edu
Cytochrome P450 and Other Enzyme Induction/Inhibition
The Cytochrome P450 (CYP450) family of enzymes plays a central role in the metabolism of a vast array of foreign compounds. The induction or inhibition of these enzymes by a chemical can lead to significant drug-drug interactions and altered toxicity profiles. There are currently no published studies investigating the potential of this compound to induce or inhibit any of the CYP450 isoenzymes or other metabolic enzymes.
Safety Pharmacology Research beyond direct dosage effects
Safety pharmacology studies are designed to investigate the potential for a substance to cause adverse effects on major physiological systems. These studies are a crucial component of preclinical safety assessment. There is no information in the public domain regarding any safety pharmacology studies conducted on this compound to assess its potential effects on cardiovascular, respiratory, central nervous, or other vital organ systems.
Impact on Ion Channels and Cardiac Function
Research into the effects of this compound on ion channels has identified it as a potential inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. google.com TRPV3 channels are non-selective cation channels, permeable to calcium and sodium ions, and are involved in sensory perception, particularly thermosensation. google.commdpi.com
The TRPV3 ion channel is predominantly expressed in skin keratinocytes and has also been detected in peripheral neurons. mdpi.comnih.gov It plays a role in sensing warm temperatures and is involved in signaling pathways related to pain and itch. mdpi.comnih.gov Inhibition of this channel by a compound like this compound could therefore modulate these sensory processes. google.com
Table 1: Research Findings on the Impact of this compound on Ion Channels
| Target Ion Channel | Observed Effect | Implication |
| Transient Receptor Potential Vanilloid 3 (TRPV3) | Inhibition | Modulation of sensory processes such as thermosensation and pain perception. |
Neurotoxicity Mechanisms
The neurotoxic potential of this compound has not been extensively studied. However, its identified activity as a TRPV3 inhibitor provides a potential mechanism for neurological effects. google.com TRPV3 channels are expressed in sensory neurons and are involved in pain transduction. nih.govnih.gov Modulation of these channels can influence neuronal activity and pain signaling pathways. frontiersin.org
Inhibition of TRPV3 could theoretically lead to alterations in sensory perception. The long-term consequences of chronic TRPV3 inhibition on the nervous system are not well understood. Modulators of TRP channels can have complex effects, and their potential for neurotoxicity would depend on factors such as selectivity, potency, and off-target effects. mdpi.com
Table 2: Potential Neurotoxicity Mechanisms of this compound
| Potential Mechanism | Description | Supporting Evidence |
| Modulation of Sensory Neuron Activity | As a TRPV3 inhibitor, the compound may alter the function of sensory neurons involved in thermosensation and nociception. | Identified as a TRPV3 inhibitor in patent literature. google.com |
It is important to note that without specific neurotoxicity studies on this compound, this remains a theoretical perspective based on its known pharmacological target.
Conclusion and Future Outlook for 5 Bromo 2 Chloronicotinamide Research
Summary of Key Academic Discoveries and Contributions
Research on 5-Bromo-2-chloronicotinamide has predominantly focused on its role as a chemical intermediate. Academic contributions have established efficient synthesis protocols, which are vital for its application in broader research and development. One notable synthesis involves the reaction of 5-bromo-2-chloronicotinic acid with oxalyl chloride, followed by amidation with methanolic ammonia (B1221849), achieving a high yield. This preparative route underscores the compound's accessibility for further chemical exploration.
While direct biological profiling of this compound is not extensively documented, its significance is highlighted by the activities of the molecules it helps create. For instance, a derivative of the isomeric 2-Bromo-5-chloronicotinamide has been shown to inhibit PI3Kα kinase, an enzyme implicated in cancer pathways. smolecule.com Similarly, other bromo-substituted heterocyclic compounds have demonstrated potential as dual inhibitors of α-glucosidase and urease, relevant in the context of diabetes and peptic ulcers. nih.gov These findings indirectly emphasize the value of the 5-bromo-2-chloropyridine (B1630664) core structure as a scaffold for generating biologically active agents.
The compound's utility is further demonstrated in its potential application for creating complex organic molecules through reactions like nucleophilic substitution and cross-coupling. smolecule.com The presence of both bromine and chlorine atoms provides differential reactivity, allowing for sequential and site-selective modifications, a valuable attribute in synthetic chemistry. chemrxiv.orgacs.org
Table 1: Summary of Key Research Findings
| Research Area | Key Finding/Contribution | Significance |
|---|---|---|
| Chemical Synthesis | Established synthesis from 5-bromo-2-chloronicotinic acid. | Provides a reliable method for producing the compound for use as a chemical intermediate. |
| Chemical Reactivity | The di-halogenated pyridine (B92270) structure allows for diverse functionalization via substitution and coupling reactions. smolecule.com | Enables the creation of a wide range of more complex molecules for various applications, including drug discovery. |
| Medicinal Chemistry | Serves as a key building block for synthesizing potentially therapeutic agents. smolecule.com | Derivatives of similar bromo-chloro-pyridine structures show promise in inhibiting key biological targets like kinases. smolecule.com |
Unresolved Challenges and Gaps in Current Knowledge
Despite its utility as a synthetic building block, there are significant gaps in the academic understanding of this compound as a standalone entity. The primary unresolved challenge is the comprehensive characterization of its own biological activity profile. There is a notable lack of published research investigating its specific pharmacological effects, including potential antimicrobial, anti-inflammatory, or anticancer properties that are observed in related nicotinamide (B372718) derivatives.
Furthermore, the mechanism of action for this class of compounds remains largely speculative. For the related isomer, 2-Bromo-5-chloronicotinamide, it is proposed that its antibacterial effects may stem from the inhibition of bacterial enzymes and disruption of cellular processes, but the precise molecular targets are not yet identified. This knowledge gap extends to this compound.
Other significant unknowns include:
Pharmacokinetics: Data on its absorption, distribution, metabolism, and excretion (ADME) are unavailable.
Metabolic Fate: Understanding how the compound is processed in biological systems is crucial for any potential therapeutic development.
Toxicity Profile: While some halogenated compounds can exhibit toxicity, a detailed profile for this compound is yet to be established. nih.gov
Broader Implications for Nicotinamide Chemistry and Drug Discovery
The research into this compound contributes to the broader field of nicotinamide chemistry, which is central to cellular metabolism. As a halogenated derivative, it represents a tool for probing the structure-activity relationships of enzymes that interact with nicotinamide, such as nicotinamidases and sirtuins. The strategic placement of halogen atoms can alter the electronic properties and binding affinities of the parent molecule, potentially leading to the development of selective inhibitors or modulators for these enzyme families.
In drug discovery, the importance of halogenated heterocyclic scaffolds cannot be overstated. chemrxiv.orgresearchgate.net Halogens can enhance membrane permeability, improve metabolic stability, and participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-target binding affinity. nih.gov this compound serves as a prime example of a versatile scaffold that leverages these properties. Its di-halogenated nature offers synthetic chemists a platform to build molecular diversity through established chemical reactions, such as Suzuki or Buchwald-Hartwig couplings, thereby accelerating the discovery of new drug candidates. smolecule.com
Prospects for Translational Research and Interdisciplinary Collaborations
The future of this compound research lies in bridging the gap between its current role as a chemical intermediate and its potential as a bioactive compound. This transition necessitates a concerted effort in translational research. The initial focus should be on systematic screening of the compound across a wide range of biological assays to uncover any intrinsic therapeutic potential.
Success in this area will heavily rely on interdisciplinary collaborations.
Chemists and Biologists: Synthetic chemists can continue to refine the synthesis of this compound and create a library of derivatives, while molecular biologists can perform high-throughput screening to identify biological targets.
Pharmacologists and Toxicologists: Collaboration with these experts will be essential to study the compound's ADME properties and to establish a comprehensive safety profile, which are critical steps for any molecule to advance toward clinical consideration.
Computational Chemists: Molecular modeling and in silico studies can help predict the binding interactions of this compound with various enzymes and receptors, guiding synthetic efforts and biological testing. nih.gov
By fostering these collaborations, the scientific community can fully elucidate the properties of this compound, potentially unlocking new applications and contributing valuable knowledge to the fields of chemistry and medicine.
Q & A
Basic: What are the critical physicochemical properties of 5-Bromo-2-chloronicotinamide, and how do they influence experimental design?
Answer:
The molecular formula of this compound is C₅H₄BrClN₂O (molecular weight: 223.47 g/mol) . While direct data on melting point or solubility are unavailable in the provided evidence, analogous halogenated pyridine derivatives (e.g., 5-Bromo-2-chloropyridine) exhibit melting points between 70–72°C , suggesting similar thermal stability. For solubility, polar aprotic solvents like DMF or DCM are recommended for reactions, based on protocols for structurally related compounds .
Methodological Note:
- Storage: Store at 0–6°C in airtight containers to prevent hydrolysis or halogen exchange .
- Characterization: Use NMR (¹H/¹³C) to confirm substitution patterns and HPLC to assess purity (>95% as per typical research-grade specifications) .
Basic: Which analytical techniques are most reliable for verifying the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR can identify aromatic protons and confirm substitution positions (e.g., downfield shifts for Br/Cl substituents). ¹³C NMR resolves carbonyl (C=O) and nitrile (C≡N) groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine/chlorine .
- Infrared Spectroscopy (IR): Detect amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Br/C-Cl vibrations (500–800 cm⁻¹) .
Advanced Tip: Pair with X-ray crystallography for absolute configuration determination if crystals are obtainable .
Advanced: How can synthetic routes for this compound be optimized to enhance yield and purity?
Answer:
- Halogenation Strategies: Start with nicotinamide derivatives and employ regioselective halogenation. For example, use NBS (N-bromosuccinimide) for bromination at the 5-position and SO₂Cl₂ for chlorination at the 2-position, leveraging steric and electronic directing effects .
- Purification: Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate/hexane eluent) .
- Yield Optimization: Use catalytic Pd or Cu in coupling reactions to minimize side products. For example, Ullmann coupling for aryl halide functionalization .
Advanced: How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?
Answer:
Contradictions often arise from divergent reaction conditions (e.g., catalyst choice, solvent polarity).
- Systematic Parameter Variation:
- Byproduct Analysis: Use LC-MS to identify intermediates (e.g., dehalogenated products or homocoupling adducts) .
Case Study: highlights phosphonylation of bromopyridines under mild conditions (triethyl phosphite, 80°C), suggesting similar approaches for nicotinamide derivatives .
Advanced: What role does this compound play in medicinal chemistry, and how can its reactivity be harnessed for drug discovery?
Answer:
This compound serves as a versatile intermediate for:
- Heterocycle Synthesis: The bromo and chloro groups enable sequential cross-coupling (e.g., Suzuki for C-C bond formation, Buchwald-Hartwig for C-N bonds) to generate diverse pyridine-based scaffolds .
- Kinase Inhibitor Development: The nicotinamide core is prevalent in ATP-binding site inhibitors. Functionalize the halogenated positions with pharmacophores (e.g., aryl groups for selectivity) .
Methodological Example: Attach a piperazine moiety via Buchwald-Hartwig amination to enhance solubility and target affinity .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use a fume hood to avoid inhalation of fine particles .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Note: Consult SDS for analogous compounds (e.g., 5-Bromo-2-chloropyrimidine) for emergency response guidelines .
Advanced: How can regioselectivity challenges in functionalizing this compound be addressed?
Answer:
The electron-withdrawing amide group at the 3-position directs electrophilic substitution to the 5- and 2-positions.
- Directing Group Engineering: Introduce temporary protecting groups (e.g., Boc on the amide) to alter electronic effects and control substitution sites .
- Metal-Mediated Selectivity: Use Pd catalysts with bulky ligands (e.g., t-BuXPhos) to favor coupling at the bromine site over chlorine due to lower bond dissociation energy .
Basic: What are the stability considerations for this compound under varying pH conditions?
Answer:
- Acidic Conditions: Risk of hydrolysis at the amide bond (C-N cleavage) or dehalogenation. Avoid prolonged exposure to pH < 4 .
- Basic Conditions: Possible nucleophilic substitution (e.g., OH⁻ attacking C-Cl). Use buffered solutions (pH 7–8) for aqueous reactions .
Experimental Validation: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
